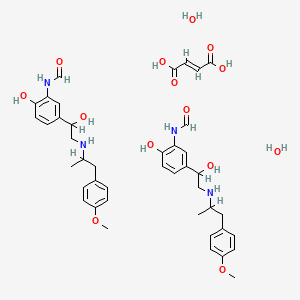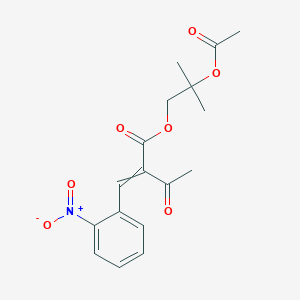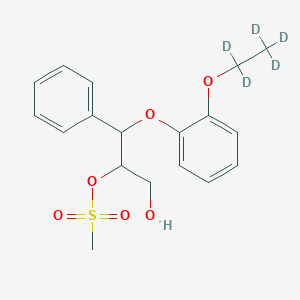
Formoterol fumarate dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formoterol fumarate dihydrate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action and extended duration of effect, making it a valuable medication for both maintenance and relief of bronchospasm .
作用机制
Target of Action
Formoterol fumarate hydrate primarily targets the beta-2-adrenergic receptors (β2-ARs) . These receptors play a crucial role in the management of chronic obstructive pulmonary disease (COPD) and asthma by acting on bronchial smooth muscle to dilate and relax airways .
Mode of Action
Formoterol fumarate hydrate interacts with its targets, the β2-ARs, causing bronchodilation by relaxing the smooth muscle in the airway . This interaction results in the management of COPD and asthma . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers .
Biochemical Pathways
Formoterol fumarate hydrate affects the biochemical pathways related to inflammation and mitochondrial dysfunction . It has been shown to restore mitochondrial dysfunction caused by Parkinson’s Disease-related UQCRC1 mutation and improve mitochondrial homeostasis . It also inhibits NFκB signaling, subsequently decreasing the mRNA expression of proinflammatory cytokines .
Pharmacokinetics
Formoterol fumarate hydrate’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact its bioavailability. It undergoes metabolism to form O-demethylated and deformylated metabolites . Pharmacokinetic studies report that 62% of the administered dose is recovered in urine and 24% in feces, with urinary excretion of unchanged formoterol .
Result of Action
The molecular and cellular effects of formoterol fumarate hydrate’s action include enhanced growth and survival of cells, protection against stress, and restoration of normal mitochondrial function and machinery . It promotes a rebalance in mitochondrial dynamics, including changes in morphology (fusion/fission), movement, and transport .
Action Environment
Environmental factors can influence the action, efficacy, and stability of formoterol fumarate hydrate. The predicted environmental concentration (pec) / predicted no effect concentration (pnec) ratio is 15 x 10-6, which means the use of formoterol is predicted to present an insignificant risk to the environment .
生化分析
Biochemical Properties
Formoterol fumarate hydrate acts on bronchial smooth muscle to dilate and relax airways . It is administered as a racemic mixture of its active (R;R)- and inactive (S;S)-enantiomers . It has a high affinity and selectivity for the beta2-adrenergic receptor .
Cellular Effects
Formoterol fumarate hydrate has a significant impact on various types of cells and cellular processes. It acts on bronchial smooth muscle cells to cause bronchodilation . It also prevents the late asthmatic response and eosinophil and macrophage infiltration in bronchoalveolar lavage fluid (BALF), and reduces bronchial reactivity .
Molecular Mechanism
The molecular mechanism of formoterol fumarate hydrate involves the activation of beta receptors by agonists like formoterol, which stimulates intracellular adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP) . This increased cAMP level causes relaxation of bronchial smooth muscle cells .
Temporal Effects in Laboratory Settings
Formoterol fumarate hydrate has been observed to have a rapid onset of action within 2-3 minutes and a long duration of action up to 12 hours . This makes it a valuable therapeutic agent in the management of asthma and COPD .
Dosage Effects in Animal Models
In animal models, formoterol fumarate hydrate has shown to prevent pulmonary hypertension in a COPD mouse model via NFκB inactivation
Metabolic Pathways
Formoterol fumarate hydrate is metabolized in the liver through demethylation and glucuronidation involving CYP2D6, CYP2C19, CYP2C9, and CYP2A6 . The metabolites are excreted via the kidneys and feces .
Transport and Distribution
Formoterol fumarate hydrate is administered via inhalation, and it acts locally in the lung as a bronchodilator . It is supplied as a sterile solution for nebulization in low-density polyethylene unit-dose vials .
Subcellular Localization
Formoterol fumarate hydrate primarily acts on the beta2-adrenergic receptors located on the bronchial smooth muscle cells . The activation of these receptors leads to bronchodilation, providing relief in conditions like asthma and COPD .
准备方法
Synthetic Routes and Reaction Conditions
Formoterol fumarate dihydrate is synthesized through a multi-step process involving the reaction of 2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]formanilide with fumaric acid. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the dihydrate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to ensure high yield and purity, adhering to stringent quality control measures. The final product is often formulated into inhalation solutions or dry powder inhalers for medical use .
化学反应分析
Types of Reactions
Formoterol fumarate dihydrate undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
科学研究应用
Formoterol fumarate dihydrate has a wide range of scientific research applications, including:
Biology: Studied for its effects on beta2-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Extensively researched for its therapeutic effects in the treatment of asthma and COPD, as well as its potential use in combination therapies
Industry: Utilized in the formulation of pharmaceutical products, ensuring consistent drug delivery and efficacy
相似化合物的比较
Similar Compounds
Salmeterol: Another long-acting beta2-adrenergic agonist with a slower onset of action but similar duration of effect.
Bambuterol: A prodrug of terbutaline, also a long-acting beta2-adrenergic agonist.
Sustained-release oral salbutamol: A formulation of salbutamol with extended duration of action
Uniqueness
Formoterol fumarate dihydrate is unique due to its rapid onset of action combined with a long duration of effect, making it suitable for both immediate relief and long-term management of bronchospasm. Its dual action as both a reliever and a maintenance medication sets it apart from other long-acting beta2-adrenergic agonists .
属性
CAS 编号 |
183814-30-4 |
|---|---|
分子式 |
C42H56N4O14 |
分子量 |
840.9 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate |
InChI |
InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m11.../s1 |
InChI 键 |
RATSWNOMCHFQGJ-AYJOUMQSSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |
手性 SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O |
规范 SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |
同义词 |
rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Fumarate Dihydrate; Atock; Foradil; Oxeze; BD 40A; CGP 25827A; Formoterol Hemifumarate Dihydrate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Hellebrigeninmonoacetat [German]](/img/structure/B1140248.png)
![Methyl 3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1140249.png)



![[(2S,3R,4R,5S,6S)-4,5-Dibenzoyloxy-2-methyl-6-[(2R,3R,4S,5S,6R)-2,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-3-yl]oxyoxan-3-yl] benzoate](/img/structure/B1140257.png)
![[(2S,3R,4R,5S,6S)-4,5-dibenzoyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] benzoate](/img/structure/B1140258.png)



![Methyl 3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]methyl]-thio]propionimidate Hyxdrochloride](/img/new.no-structure.jpg)
